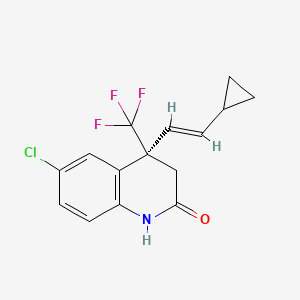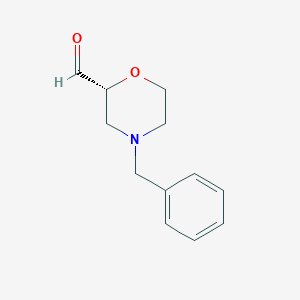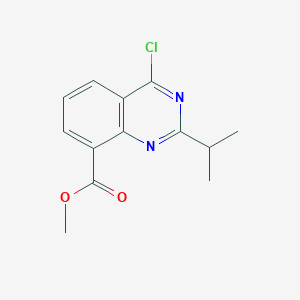
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinazoline derivatives are significant due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate, typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinazoline N-oxides back to quinazolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinazoline ring, often using halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen peroxide, sodium borohydride, and various halogens. Reaction conditions typically involve refluxing in solvents like acetic acid or methanol .
Major Products
Major products formed from these reactions include quinazoline N-oxides, reduced quinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways involved in disease progression, such as cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives like:
Uniqueness
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-7(2)12-15-10-8(11(14)16-12)5-4-6-9(10)13(17)18-3/h4-7H,1-3H3 |
InChI Key |
OFZOSCPGOJTCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
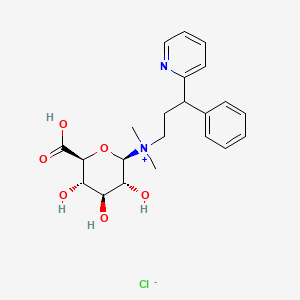

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
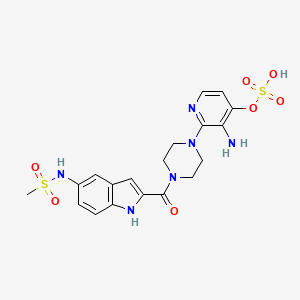
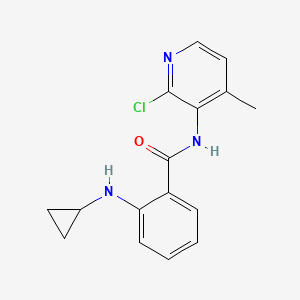
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
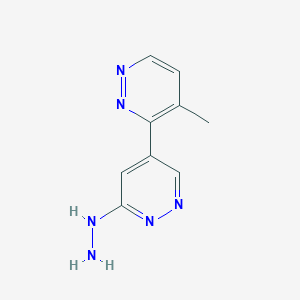
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
